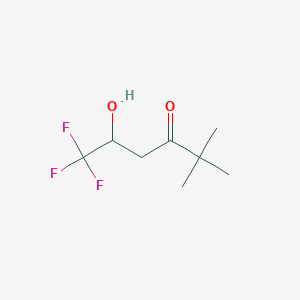
3-Hexanone, 6,6,6-trifluoro-5-hydroxy-2,2-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hexanone, 6,6,6-trifluoro-5-hydroxy-2,2-dimethyl- is an organic compound with the molecular formula C8H13F3O2. This compound is characterized by the presence of trifluoromethyl and hydroxyl groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexanone, 6,6,6-trifluoro-5-hydroxy-2,2-dimethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 6,6,6-trifluoro-2,2-dimethylhexanedione with suitable reagents to introduce the hydroxyl group at the 5-position. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as purification and quality control to ensure the final product meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hexanone, 6,6,6-trifluoro-5-hydroxy-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-Hexanone, 6,6,6-trifluoro-5-hydroxy-2,2-dimethyl- is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Hexanone, 6,6,6-trifluoro-5-hydroxy-2,2-dimethyl- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in studying biochemical processes and developing new therapeutic agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hexanone, 5-hydroxy-2-methyl-: Similar structure but lacks the trifluoromethyl group.
6,6,6-trifluoro-5-hydroxy-2,2-dimethyl-5-phenylhexan-3-one: Contains a phenyl group, adding to its complexity.
Uniqueness
The presence of the trifluoromethyl group in 3-Hexanone, 6,6,6-trifluoro-5-hydroxy-2,2-dimethyl- imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds .
Propriétés
Numéro CAS |
159598-04-6 |
|---|---|
Formule moléculaire |
C8H13F3O2 |
Poids moléculaire |
198.18 g/mol |
Nom IUPAC |
6,6,6-trifluoro-5-hydroxy-2,2-dimethylhexan-3-one |
InChI |
InChI=1S/C8H13F3O2/c1-7(2,3)5(12)4-6(13)8(9,10)11/h6,13H,4H2,1-3H3 |
Clé InChI |
UUIWXKMULYUCRX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)CC(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



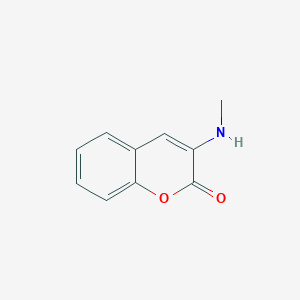
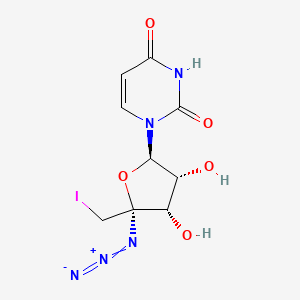
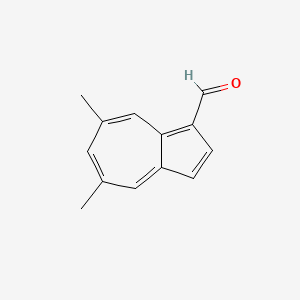
![3-Methyl-N-(3-methylphenyl)-3H-imidazo[4,5-G]quinazolin-8-amine](/img/structure/B14277244.png)
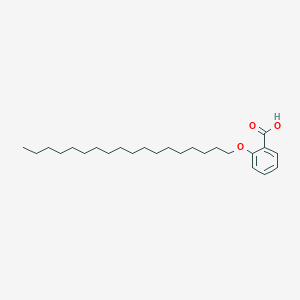
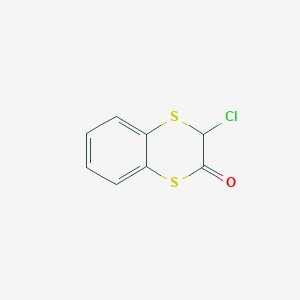
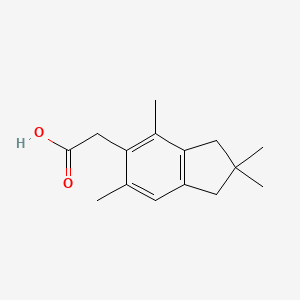
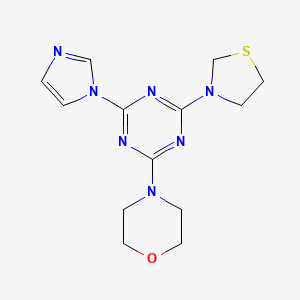
![2-[1-(Benzyloxy)hex-5-en-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14277285.png)

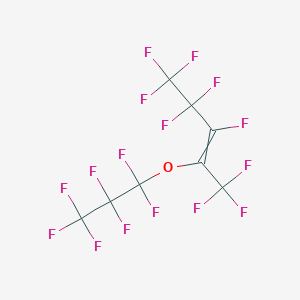
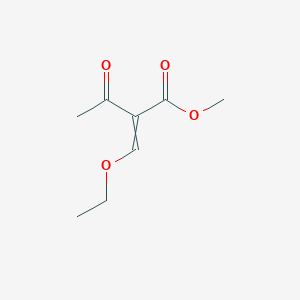
![N~1~-{3-[(2-Undecylpentadecyl)oxy]propyl}propane-1,3-diamine](/img/structure/B14277319.png)
